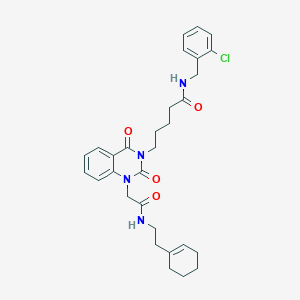![molecular formula C29H25F3N4O6 B11428620 N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B11428620.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a quinazoline derivative, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Quinazoline Derivative: This involves the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Trifluoromethylphenyl Group: This step often requires the use of trifluoromethylation reagents such as trifluoromethyl iodide.
Final Coupling Reaction: The final step involves coupling the benzodioxole and quinazoline derivatives under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2,4-dioxo-1-(methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide
- **N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2,4-dioxo-1-(phenyl)-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide
Uniqueness
The presence of the trifluoromethylphenyl group in N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity and electronic characteristics, making it unique in its class.
Properties
Molecular Formula |
C29H25F3N4O6 |
|---|---|
Molecular Weight |
582.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]quinazolin-3-yl]butanamide |
InChI |
InChI=1S/C29H25F3N4O6/c30-29(31,32)19-5-3-6-20(14-19)34-26(38)16-36-22-8-2-1-7-21(22)27(39)35(28(36)40)12-4-9-25(37)33-15-18-10-11-23-24(13-18)42-17-41-23/h1-3,5-8,10-11,13-14H,4,9,12,15-17H2,(H,33,37)(H,34,38) |
InChI Key |
PDNAMRGINHXZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-Cyclohexyl-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide](/img/structure/B11428546.png)
![N-(4-chlorophenyl)-2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B11428558.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11428568.png)
![7-(2,3,4-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11428575.png)

![6-bromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B11428587.png)

![4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B11428590.png)
![3-(4-chlorophenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428595.png)
![3-(2-Ethylphenyl)-8-(2-fluorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428601.png)

![2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11428623.png)
![2-((6-Methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11428626.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11428627.png)
